Nystatin

Description

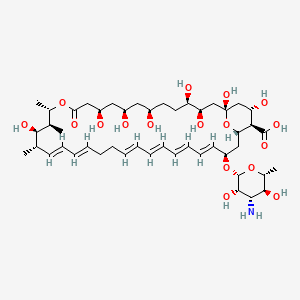

Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are this compound A1, A2, and A3.

Properties

IUPAC Name |

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28+,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXZBDYSJBXMA-QEKUPDCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow powder, Yellow to tan powder | |

CAS No. |

1400-61-9 | |

| Record name | Nystatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Gradually decomp above 160 °C without melting by 250 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1208 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nystatin's Mechanism of Action on Fungal Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections, particularly those caused by Candida species. Its efficacy stems from a targeted disruption of the fungal cell membrane, a mechanism that has been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with ergosterol, the subsequent formation of ion channels, and the consequential cellular damage. Furthermore, it delves into the secondary effects, including the induction of oxidative stress and the modulation of critical signaling pathways. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular processes to serve as a detailed resource for researchers and professionals in the field of antifungal drug development.

Core Mechanism: Ergosterol Binding and Pore Formation

The primary antifungal activity of this compound is predicated on its high affinity for ergosterol, the principal sterol in fungal cell membranes, in contrast to its lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[1] This selective binding is the basis for this compound's therapeutic window.

Upon introduction to a fungal cell membrane, this compound molecules integrate into the lipid bilayer. Once a critical concentration is reached, these molecules self-assemble into transmembrane channels or pores.[2][3] This process is critically dependent on the presence of ergosterol, which is believed to stabilize the structure of the this compound pore.[4][5] The formation of these pores dramatically increases the permeability of the fungal cell membrane to monovalent cations, particularly potassium (K+), leading to a rapid efflux of these ions from the cytoplasm.[6][7] This leakage disrupts the electrochemical gradient across the membrane, leading to depolarization, acidification of the cytoplasm, and ultimately, fungal cell death.[1]

Quantitative Data on this compound-Membrane Interaction

The interaction of this compound with the fungal membrane and the properties of the resulting pores have been quantified using various biophysical techniques. The following tables summarize key quantitative data found in the literature.

| Parameter | Value | Experimental Model | Reference |

| Mole-fraction Partition Coefficient (Kp) | ~1.5 x 10⁴ | Ergosterol-containing POPC LUV | [8] |

| This compound Molecules per Pore | 4 - 12 | Lipid Bilayer Membranes | |

| Pore Radius | ~0.4 nm | Lipid Bilayer Membranes | |

| Conductance Jumps | 5 - 300 pS | This compound-induced liposome fusion with planar bilayers | [5] |

Table 1: Biophysical parameters of this compound interaction with ergosterol-containing membranes.

| Parameter | Observation | Fungal Species | Reference |

| Potassium (K+) Efflux | Dose-dependent efflux | Saccharomyces cerevisiae | [6] |

| Membrane Depolarization | Significant depolarization upon this compound treatment | Candida albicans | [9] |

Table 2: Physiological consequences of this compound-induced pore formation in fungal cells.

Visualization of the Core Mechanism

The logical relationship of this compound's core mechanism of action can be visualized as follows:

Caption: Core mechanism of this compound action.

Secondary Mechanisms of Action

Beyond direct membrane disruption, this compound elicits secondary effects that contribute to its antifungal efficacy.

Induction of Oxidative Stress

Several studies suggest that this compound treatment can lead to the generation of reactive oxygen species (ROS) within fungal cells. This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids, further contributing to cell death. The precise mechanisms of ROS induction by this compound are still under investigation but may be linked to mitochondrial dysfunction.

Modulation of Fungal Signaling Pathways

This compound-induced membrane stress triggers cellular signaling cascades aimed at mitigating the damage. Key pathways affected include:

-

Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical stress response pathway in fungi that is activated by cell wall and membrane perturbations.[10] this compound-induced membrane damage can activate the CWI pathway, leading to the upregulation of genes involved in cell wall synthesis and remodeling as a compensatory mechanism.[11] Key components of this pathway include the PKC and MAPK cascades.[2][12]

-

Apoptosis: The significant ion imbalance caused by this compound can trigger programmed cell death, or apoptosis, in fungal cells.[13] The efflux of potassium ions is a known early event in the apoptotic cascade.[13]

Visualization of Signaling Pathways

The following diagram illustrates the interplay between this compound-induced membrane damage and downstream signaling events.

Caption: this compound's impact on fungal signaling.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Lipid Bilayer Reconstitution for Pore Formation Analysis

This technique allows for the direct observation of this compound channel formation and the characterization of their electrical properties in a controlled environment.

Methodology:

-

Vesicle Preparation:

-

Prepare liposomes composed of a defined phospholipid mixture (e.g., POPC) and ergosterol (typically 20 mol%).

-

Incorporate this compound into the liposomes at a desired concentration (e.g., 50 µg/mL).

-

Size the vesicles to a uniform diameter (e.g., 200 nm) using sonication or extrusion through polycarbonate filters.[4]

-

-

Planar Lipid Bilayer Formation:

-

Form a solvent-free planar lipid bilayer across an aperture in a Teflon partition separating two aqueous compartments.

-

-

Vesicle Fusion and Channel Recording:

-

Establish an osmotic gradient across the bilayer to promote vesicle fusion.

-

Add the this compound-ergosterol containing vesicles to one compartment (the cis side).

-

Apply a transmembrane voltage and record the current using a patch-clamp amplifier.

-

Fusion events will be detected as sharp, transient increases in current, representing the incorporation of multiple this compound channels into the bilayer.[5] The subsequent decay of the current corresponds to the dissociation of the channels as ergosterol diffuses away.[5]

-

Pyranine Fluorescence Detected K+/H+ Exchange Assay

This assay measures the rate of ion leakage from liposomes, providing a functional measure of this compound-induced membrane permeabilization.

Methodology:

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) containing the pH-sensitive fluorescent probe pyranine and a high concentration of K+ ions.

-

The external buffer should be K+-free and at a different pH to establish a transmembrane pH gradient.

-

-

This compound Treatment and Fluorescence Measurement:

-

Add this compound to the LUV suspension.

-

Monitor the fluorescence of pyranine over time.

-

This compound-induced pore formation will cause an efflux of K+ ions. To maintain electroneutrality, H+ ions will enter the liposomes, causing a change in the internal pH.

-

This pH change is detected as a change in the fluorescence of pyranine, from which the initial rate of K+/H+ exchange can be calculated.[3]

-

Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines a method to quantify intracellular ROS levels in fungal cells following this compound treatment.

Methodology:

-

Fungal Cell Culture and Treatment:

-

Grow fungal cells (e.g., Candida albicans) to the desired growth phase.

-

Expose the cells to different concentrations of this compound for a specified duration.

-

-

ROS Staining:

-

Incubate the treated and control cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Quantification:

-

Measure the fluorescence intensity of the cell population using a fluorometer, fluorescence microscope, or flow cytometer.

-

An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS levels.

-

Visualization of an Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating this compound's effect on fungal cells.

Caption: Workflow for studying this compound's effects.

Conclusion

The antifungal action of this compound is a multi-faceted process initiated by its specific interaction with ergosterol in the fungal cell membrane. The subsequent formation of transmembrane pores leads to a catastrophic loss of ion homeostasis, which is the primary cause of fungal cell death. Additionally, this compound induces secondary cellular stresses, including the production of reactive oxygen species and the activation of compensatory signaling pathways. A thorough understanding of these intricate mechanisms at a molecular and quantitative level is paramount for the rational design of new, more effective antifungal agents and for optimizing the use of this established therapeutic. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the unique properties of this compound in the ongoing battle against fungal infections.

References

- 1. This compound/ergosterol method for reconstituting ion channels into planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound-induced liposome fusion. A versatile approach to ion channel reconstitution into planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic this compound. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-induced liposome fusion. A versatile approach to ion channel reconstitution into planar bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-induced liposome fusion. A versatile approach to ion channel reconstitution into planar bilayers. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Genetics and Biochemistry of Cell Wall Structure and Synthesis in Neurospora crassa, a Model Filamentous Fungus [frontiersin.org]

- 10. geneticsmr.org [geneticsmr.org]

- 11. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperative Role of MAPK Pathways in the Interaction of Candida albicans with the Host Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Nystatin's Preferential Interaction with Ergosterol Over Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, exhibits a remarkable selectivity for fungal cells over mammalian cells, a characteristic attributed to its differential interaction with the primary sterols in their respective cell membranes: ergosterol in fungi and cholesterol in mammals. This technical guide provides an in-depth analysis of the core mechanisms governing this selectivity. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and cellular consequences. The information presented is intended to support further research and development in the field of antifungal therapeutics.

Introduction

The selective toxicity of antifungal agents is a cornerstone of effective treatment, minimizing harm to the host while eradicating the pathogen. This compound, a cornerstone of antifungal therapy for decades, achieves this selectivity through its targeted interaction with ergosterol, a vital component of the fungal cell membrane.[1][2] In contrast, its interaction with cholesterol, the predominant sterol in mammalian cell membranes, is significantly weaker. This guide delves into the biophysical and cellular basis of this critical difference, providing a comprehensive resource for researchers in mycology, pharmacology, and drug development.

Mechanism of Action: A Tale of Two Sterols

This compound's primary mechanism of action involves binding to membrane sterols and forming transmembrane channels or pores.[1][3] This leads to a cascade of events culminating in cell death.

-

Interaction with Ergosterol (Fungal Membranes): this compound exhibits a high affinity for ergosterol.[4] Upon binding, this compound molecules self-assemble into barrel-like transmembrane channels.[2] These channels disrupt the osmotic integrity of the fungal cell by allowing the leakage of essential ions, particularly potassium (K+), and other small molecules.[1][3] This leakage leads to membrane depolarization, acidification, and ultimately, cell death.[1] The formation of these stable pores is a critical step in this compound's fungicidal activity.

-

Interaction with Cholesterol (Mammalian Membranes): this compound's interaction with cholesterol is considerably less pronounced.[5] While it can bind to cholesterol, the resulting complexes are less stable and less likely to form the large, stable transmembrane channels observed in the presence of ergosterol.[6] This weaker interaction is the primary reason for this compound's reduced toxicity towards mammalian cells. However, at high concentrations, this compound can cause some membrane disruption in cholesterol-containing membranes, contributing to its known side effects.[7]

Quantitative Data: this compound-Sterol Interactions

| Parameter | Ergosterol-Containing Liposomes | Cholesterol-Containing Liposomes | Sterol-Free Liposomes | Reference |

| Mole-Fraction Partition Coefficient (Kp) | ~1.5 x 10⁴ | ~1.7 x 10⁴ | ~1.4 x 10⁴ | [6] |

Note: While the partition coefficients are similar, fluorescence spectroscopy studies reveal significant differences in the aggregation state and pore-forming efficiency of this compound in the presence of ergosterol versus cholesterol, indicating a stronger functional interaction with ergosterol.[6][8]

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the interaction of this compound with ergosterol and cholesterol in model membrane systems.

Preparation of Sterol-Containing Liposomes

The preparation of unilamellar vesicles (liposomes) is a fundamental technique for studying drug-membrane interactions in a controlled environment.

Protocol:

-

Lipid Film Hydration:

-

A mixture of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and a sterol (ergosterol or cholesterol) at a desired molar ratio (e.g., 85:15) are dissolved in a chloroform:methanol (1:1, v/v) solution.[9]

-

The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.[10]

-

-

Hydration:

-

The lipid film is hydrated with a suitable buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation.[10] For experiments involving pH-sensitive dyes, a specific buffer system is used.

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, the hydrated lipid suspension is subjected to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10]

-

Fluorescence Spectroscopy to Monitor this compound-Membrane Interaction

This compound's intrinsic fluorescence is sensitive to its local environment and aggregation state, making fluorescence spectroscopy a powerful tool to study its interaction with lipid membranes.

Protocol:

-

Sample Preparation:

-

A suspension of sterol-containing liposomes (prepared as in 4.1) is placed in a quartz cuvette.

-

A stock solution of this compound in a suitable solvent (e.g., methanol) is added to the liposome suspension to achieve the desired final concentration.

-

-

Spectrofluorometer Setup:

-

Data Analysis:

-

Changes in fluorescence intensity and shifts in the emission maximum are analyzed to infer the extent of this compound binding and aggregation within the membrane. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of this compound partitioning into the lipid bilayer and forming aggregates.[8]

-

Membrane Permeabilization Assay (Pyranine K+/H+ Exchange Assay)

This assay measures the ability of this compound to form functional pores in liposomes by detecting the leakage of ions across the membrane.

Protocol:

-

Liposome Preparation with Entrapped Pyranine:

-

Liposomes are prepared as described in 4.1, but the hydration buffer contains the pH-sensitive fluorescent probe pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid).

-

External, non-entrapped pyranine is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Assay Procedure:

-

The pyranine-loaded liposomes are suspended in a buffer with a high concentration of potassium ions (K+).

-

A K+ gradient is established by adding a small volume of a K+-free buffer.

-

This compound is added to the liposome suspension.

-

The fluorescence of pyranine is monitored over time. The influx of H+ in exchange for K+ leakage through this compound-induced pores leads to a decrease in the intra-liposomal pH, which quenches the fluorescence of pyranine.

-

-

Data Analysis:

-

The rate of fluorescence decrease is proportional to the rate of ion leakage and thus reflects the pore-forming activity of this compound.

-

Signaling Pathways and Cellular Responses

The interaction of this compound with sterols not only disrupts membrane integrity but also triggers specific cellular signaling pathways.

This compound-Induced Oxidative Stress in Fungi

The disruption of the fungal cell membrane by this compound can lead to the production of reactive oxygen species (ROS), contributing to its fungicidal effect.[1][11]

Caption: this compound-induced oxidative stress pathway in fungal cells.

This compound-Induced Inflammatory Response in Mammalian Cells via TLR2

In mammalian cells, this compound can be recognized by Toll-like receptor 2 (TLR2), initiating a pro-inflammatory signaling cascade.

Caption: this compound-induced TLR2 signaling pathway in mammalian cells.

This compound's Effect on Neuronal Akt Signaling

This compound has been shown to modulate Akt signaling in neurons, which can impact processes like axonal growth.

Caption: this compound's influence on the Akt signaling pathway in neurons.

This compound's Modulation of IFN-γ and IL-17 Signaling in Epithelial Cells

In the context of fungal infections, this compound can enhance protective immune responses in epithelial cells by upregulating IFN-γ and IL-17 signaling pathways.

Caption: this compound's enhancement of IFN-γ and IL-17 signaling in epithelial cells.

Conclusion

The selective interaction of this compound with ergosterol over cholesterol is a multifaceted process rooted in the distinct biophysical properties of the sterols and their influence on this compound's ability to self-assemble and form transmembrane pores. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and cellular signaling pathways that underpin this crucial aspect of this compound's antifungal activity. A deeper understanding of these mechanisms will continue to inform the development of new and improved antifungal therapies with enhanced efficacy and reduced host toxicity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound-induced lipid vesicles permeabilization is strongly dependent on sterol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cholesterol-Binding Antibiotic this compound Induces Expression of Macrophage Inflammatory Protein-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic this compound. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Passage of the Channel-Forming Agent this compound Through Ergosterol-Containing Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mse.iastate.edu [mse.iastate.edu]

- 11. Efficacy and Molecular Mechanisms of this compound Against Botrytis cinerea on Postharvest Table Grape - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of Disruption: A Technical Guide to the Biophysical Properties of Nystatin-Induced Membrane Pores

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biophysical properties of membrane pores induced by the polyene antibiotic, Nystatin. A cornerstone of antifungal therapy, this compound's efficacy lies in its ability to form transmembrane channels in fungal cells, leading to catastrophic ion leakage and cell death.[1][2] This document provides a comprehensive overview of the pore's characteristics, the experimental methodologies used to elucidate these properties, and the molecular mechanisms governing its formation.

Core Biophysical Properties of this compound Pores

This compound's interaction with the cell membrane culminates in the formation of ion-permeable pores with distinct biophysical characteristics. These properties are pivotal to its antifungal activity and are summarized below.

Ion Selectivity

This compound pores exhibit a degree of ion selectivity, a critical factor in disrupting the electrochemical gradients essential for cell viability. The selectivity can be influenced by the experimental conditions, particularly whether this compound is applied to one or both sides of the membrane. When added to one side of a lipid bilayer, this compound typically induces a cation-selective conductance.[3] Conversely, when present on both sides, an anion-selective conductance is often observed.

Table 1: Ion Selectivity of this compound-Induced Pores

| Ion | Permeability Ratio (Relative to K⁺) | Experimental Condition | Reference |

| Na⁺ | ~1 | One-sided application | [4] |

| Cl⁻ | ~0.33 (relative to K⁺) | One-sided application | [4] |

| Divalent Cations (e.g., Ca²⁺) | Significantly lower than monovalent cations | General observation | [5] |

Note: Permeability ratios can vary depending on the specific lipid composition of the membrane and the experimental setup.

Pore Size and Conductance

The dimensions of the this compound-induced pore dictate which molecules can pass through, contributing to the leakage of essential small molecules and ions from the fungal cell. The effective radius of these aqueous pores is estimated to be approximately 4 Å.[6] This size allows for the passage of water and small hydrophilic solutes, while effectively excluding larger molecules like glucose.

The conductance of a single this compound channel is a measure of its efficiency in transporting ions across the membrane. This property is dependent on factors such as the ion concentration in the surrounding solution and the composition of the membrane.

Table 2: Single-Channel Conductance of this compound Pores

| Ion | Conductance (pS) | Experimental Conditions | Reference |

| K⁺ | ~2-6.5 | 1 M KCl, ergosterol-containing membrane | [7] |

| Na⁺ | Similar to K⁺ | 1 M NaCl, ergosterol-containing membrane | [7] |

Stoichiometry and Stability

This compound pores are not monolithic structures but are formed by the aggregation of several this compound molecules within the membrane. It is generally accepted that a functional pore is a barrel-like structure composed of 4 to 12 this compound molecules.[6] The stability and lifespan of these pores are influenced by the surrounding lipid environment, particularly the presence of sterols. The interaction with ergosterol, the primary sterol in fungal membranes, is crucial for the formation of stable and long-lasting pores, underpinning this compound's selective toxicity towards fungi.[8][9]

Mechanism of this compound Pore Formation

The formation of a this compound pore is a multi-step process that begins with the partitioning of this compound molecules into the cell membrane. This process is significantly enhanced by the presence of ergosterol.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pores formed in lipid bilayer membranes by this compound, Differences in its one-sided and two-sided action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osmotic Effects Induced by Pore-Forming Agent this compound: From Lipid Vesicles to the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that this compound channels form at the boundaries, not the interiors of lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Nystatin's Effect on Lipid Raft Organization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. They serve as critical platforms for signal transduction, protein trafficking, and viral entry. Nystatin, a polyene macrolide antibiotic, is a widely utilized pharmacological tool for studying these domains. By binding to and sequestering membrane cholesterol, this compound disrupts the structural and functional integrity of lipid rafts.[1][2][3][4] This guide provides a comprehensive technical overview of the molecular mechanisms of this compound's action, its impact on cellular signaling, quantitative data from key studies, and detailed experimental protocols for investigating its effects.

This compound's Mechanism of Action on Lipid Rafts

This compound's primary mode of action in mammalian cells involves its high affinity for cholesterol, a foundational component of lipid rafts.[1][3] Unlike its antifungal activity in yeast, where it preferentially binds to ergosterol to form transmembrane pores, its effect on mammalian membranes is primarily one of cholesterol sequestration.[1][5][6][7]

-

Cholesterol Sequestration: this compound molecules insert into the plasma membrane and bind directly to cholesterol. This interaction does not typically lead to the formation of stable pores in mammalian cells but rather traps cholesterol, preventing its association with sphingolipids and raft-associated proteins.[1][2] This sequestration effectively disorganizes the tightly packed structure of the lipid raft.[1]

-

Disruption of Raft Integrity: The removal of available cholesterol disrupts the liquid-ordered (Lo) phase characteristic of lipid rafts, leading to the dissociation of raft-associated proteins and lipids into the surrounding, more fluid, liquid-disordered (Ld) membrane.[2][4] This results in a loss of the microdomain's ability to act as a signaling and trafficking hub.

Caption: Mechanism of this compound-induced lipid raft disruption.

Impact on Cellular Signaling and Processes

The disruption of lipid rafts by this compound has profound effects on numerous cellular functions that are dependent on the spatial organization of membrane proteins.

-

Signal Transduction: Many receptors and downstream signaling molecules are concentrated within lipid rafts to facilitate efficient signal propagation. This compound treatment can inhibit these pathways by dispersing the components.

-

PI3K/Akt Pathway: this compound has been shown to induce the phosphorylation of Akt, indicating an activation of this pathway in certain contexts, such as in the expression of macrophage inflammatory proteins.[1]

-

MAPK Pathways (ERK, JNK, p38): this compound treatment can lead to the phosphorylation of ERK, p38 MAPK, and JNK.[1] In some cellular models, the JNK pathway plays a primary role in the this compound-induced cellular response.[1]

-

TGF-β Signaling: this compound can inhibit TGF-β-induced epithelial-to-mesenchymal transition by preventing the localization of TGF-β receptors in lipid rafts.[8]

-

-

Receptor Localization and Function: The function of receptors localized to lipid rafts can be significantly altered. For example, this compound treatment leads to a decrease in the expression of membrane androgen receptors (mAR) that reside in caveolar lipid rafts, thereby blocking androgen-induced neurotoxic effects.[2]

-

Endocytosis: this compound can alter endocytic pathways. It has been shown to block the internalization of testosterone-BSA conjugates, indicating that caveolar lipid raft-mediated endocytosis is inhibited.[2] Conversely, in some systems, cholesterol sequestration by this compound can switch endocytosis from a caveolae/lipid raft-mediated pathway to a clathrin-mediated one, enhancing the uptake of certain molecules like endostatin.[9][10]

References

- 1. The Cholesterol-Binding Antibiotic this compound Induces Expression of Macrophage Inflammatory Protein-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Lipid Rafts and Membrane Androgen Receptors in Androgen’s Neurotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Regulates Axonal Extension and Regeneration by Modifying the Levels of Nitric Oxide [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol sequestration by this compound enhances the uptake and activity of endostatin in endothelium via regulating distinct endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Nystatin's Spectrum of Activity Against Candida Species: A Technical Guide

Introduction Nystatin is a polyene macrolide antibiotic derived from Streptomyces noursei.[1] It is a well-established antifungal agent used primarily for the treatment of superficial and mucocutaneous infections caused by Candida species, such as oral thrush, vaginal candidiasis, and skin infections.[2][3] Unlike azoles, which are fungistatic, this compound can be both fungistatic and fungicidal, depending on the concentration and the susceptibility of the fungal organism.[1] Its mechanism of action and low incidence of resistance, particularly in Candida albicans, make it a valuable therapeutic option.[1][4] This guide provides an in-depth overview of this compound's activity against various Candida species, detailing its mechanism of action, quantitative susceptibility data, and the standard protocols for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by targeting the fungal cell membrane. Its primary mechanism involves binding with high affinity to ergosterol, the principal sterol component in fungal cell membranes.[5][6] This binding is selective, as this compound has a much lower affinity for cholesterol, the main sterol in mammalian cell membranes, which accounts for its targeted activity.[5]

The binding of this compound to ergosterol leads to the formation of pores or channels that span the membrane.[5][7] This disrupts the membrane's integrity and selective permeability, causing a rapid leakage of essential intracellular components, particularly potassium ions (K+), and a disruption of vital electrochemical gradients.[1][5] The resulting loss of osmotic balance and cellular contents leads to the cessation of metabolic activity and ultimately, fungal cell death.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Resistance profiles to antifungal agents in Candida albicans isolated from human oral cavities: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Basis of Nystatin's Selective Fungal Toxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections, primarily those caused by Candida species. Its clinical efficacy is rooted in a remarkable selective toxicity towards fungal cells over their mammalian counterparts. This guide delves into the core molecular mechanisms underpinning this selectivity. The principal basis for this compound's action is its preferential binding to ergosterol, the predominant sterol in fungal cell membranes. This interaction is significantly stronger than its affinity for cholesterol, the analogous sterol in mammalian cell membranes. This binding initiates a cascade of events, including the formation of transmembrane pores, leading to ion leakage, disruption of cellular homeostasis, and ultimately, fungal cell death. This document provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate molecular interactions at play.

The Cornerstone of Selectivity: Differential Sterol Binding

Ergosterol and cholesterol, while both serving to modulate membrane fluidity, possess distinct structural differences that influence their interaction with this compound. Ergosterol has a more planar and rigid structure due to the presence of two additional double bonds in the B ring and the side chain compared to cholesterol. These structural nuances are thought to facilitate a more favorable and stable interaction with the rigid, polyene structure of this compound.

The interaction of this compound with ergosterol is a critical first step that leads to a series of biophysical changes in the fungal cell membrane, ultimately resulting in cell death.

Mechanism of Action: From Binding to Cell Lysis

This compound's fungicidal activity is a multi-step process that can be broadly categorized into membrane binding and subsequent pore formation.

A Two-Stage Model of Membrane Interaction

Current evidence suggests a two-stage mechanism for this compound's action on ergosterol-containing membranes[4][5]:

-

Surface Perturbation: At low concentrations, monomeric this compound molecules adsorb to the surface of the fungal membrane. This initial interaction perturbs the lipid packing, leading to a general increase in membrane permeability.

-

Transmembrane Pore Formation: Upon reaching a critical threshold concentration, this compound molecules oligomerize within the membrane to form stable, barrel-like transmembrane channels. These pores are aqueous channels that allow the passage of ions and small molecules.

Studies suggest that a this compound pore is composed of 4 to 12 this compound molecules.[6]

Ion Leakage and Disruption of Homeostasis

The formation of these transmembrane pores has catastrophic consequences for the fungal cell. The primary and most immediate effect is the rapid and uncontrolled leakage of intracellular ions, particularly potassium (K⁺).[5][7][8][9] This massive efflux of K⁺ disrupts the electrochemical gradient across the fungal cell membrane, which is essential for numerous cellular processes, including nutrient transport and the maintenance of membrane potential.

The loss of intracellular potassium is also accompanied by an influx of protons (H⁺), leading to intracellular acidification.[10] Furthermore, the pores can allow the leakage of other small essential molecules, contributing to the overall disruption of cellular homeostasis. This ultimately leads to cell lysis and death.[11]

Induction of Oxidative Stress

Beyond direct membrane damage, this compound has been shown to induce oxidative stress within fungal cells. The disruption of the cell membrane and the subsequent ionic imbalance can trigger the production of reactive oxygen species (ROS). These highly reactive molecules can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids, further contributing to the fungicidal effect of this compound.

Quantitative Data on this compound's Selective Toxicity

The following tables summarize the available quantitative data that illustrates the selective toxicity of this compound against fungal cells.

Table 1: In Vitro Susceptibility of Candida Species to this compound

| Candida Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| C. albicans | 0.383 - 8 | 4 | 8 |

| C. parapsilosis | 0.443 - 8 | 4 | 8 |

| C. tropicalis | 4 - 8 | 4 | 8 |

| C. glabrata | 4 - 8 | 4 | 8 |

| C. krusei | 4 - 8 | 4 | 8 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. (Data compiled from multiple sources)

Table 2: Comparative Cytotoxicity of this compound

| Cell Type | Assay | Endpoint | This compound Concentration | Effect |

| Candida albicans | Broth Microdilution | MIC | 0.383 - 8 µg/mL | Inhibition of growth |

| Human Keratinocyte Cells | Cell Viability Assay | Not specified | Not specified | This compound A1 was markedly more toxic than its derivatives |

| Human Leukaemic Cells (HL-60) | Cell Viability (CCK-8) | Increased viability of infected cells | 0.78 - 25 µmol/L | Inhibition of C. albicans infection |

| Human Leukaemic Cells (HL-60) | Cytotoxicity (PI staining) | Cytotoxicity | Higher concentrations | Evident cytotoxicity |

(Data compiled from multiple sources)[12][13]

Table 3: this compound-Induced Potassium Leakage from Fungal Cells

| Fungal Species | This compound Concentration | Time | % Intracellular K⁺ Decrease |

| Saccharomyces cerevisiae | Dose-dependent | Not specified | Dose-related K⁺ efflux observed |

| Saccharomyces cerevisiae | 5 - 10 µg/mL | Not specified | Leakage of K⁺ observed |

| Saccharomyces cerevisiae | Not specified | 4 min | Influx of Ca²⁺ observed |

(Data compiled from multiple sources)[5][7][9]

Visualizing the Molecular Mechanisms and Experimental Workflows

Signaling Pathways and Logical Relationships

Caption: this compound's mechanism of selective fungal toxicity.

Experimental Workflows

Caption: Workflow for in vitro analysis of this compound's membrane activity.

Detailed Experimental Protocols

Preparation of Ergosterol/Cholesterol-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Ergosterol or Cholesterol

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of POPC and either ergosterol or cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 4:1 (POPC:sterol).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film.

-

Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Transfer the MLV suspension to an extruder.

-

Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to form LUVs of a uniform size.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

This compound-Induced Ion Leakage Assay using Pyranine

This assay measures the leakage of protons (or the exchange of K⁺ for H⁺) across the liposome membrane.

Materials:

-

Ergosterol or cholesterol-containing LUVs (prepared as in 6.1)

-

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

-

This compound solution

-

Valinomycin (a K⁺ ionophore)

-

Fluorometer

Procedure:

-

Encapsulation of Pyranine:

-

Prepare the liposomes as described in section 6.1, but use a hydration buffer containing pyranine (e.g., 1 mM).

-

Remove the unencapsulated pyranine by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Fluorescence Measurement:

-

Dilute the pyranine-loaded liposomes in an iso-osmotic buffer without pyranine in a fluorescence cuvette.

-

Monitor the fluorescence of pyranine at its excitation and emission maxima (e.g., excitation at 460 nm and emission at 510 nm).

-

Establish a stable baseline fluorescence.

-

-

Induction of Leakage:

-

Add a known concentration of this compound to the cuvette and continue to monitor the fluorescence. A decrease in fluorescence intensity indicates an influx of protons, which quenches the pyranine fluorescence.

-

As a positive control, add valinomycin to induce complete K⁺/H⁺ exchange.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence decrease to determine the rate of ion leakage induced by this compound.

-

Comparative Cell Viability Assay

This protocol uses the MTT assay to compare the cytotoxic effects of this compound on fungal and mammalian cells.

Materials:

-

Fungal cells (e.g., Candida albicans)

-

Mammalian cells (e.g., human keratinocytes)

-

Appropriate culture media for each cell type

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the fungal and mammalian cells in separate 96-well plates at an appropriate density in their respective culture media.

-

Incubate the plates under optimal conditions for each cell type to allow for cell attachment and growth.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture media.

-

Remove the old media from the wells and add the this compound dilutions to the cells. Include a vehicle control (media with the same concentration of the solvent used to dissolve this compound).

-

Incubate the plates for a defined period (e.g., 24 or 48 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the cell viability against the this compound concentration and determine the IC₅₀ (the concentration of this compound that causes 50% inhibition of cell viability) for both fungal and mammalian cells.

-

Conclusion

The selective toxicity of this compound towards fungi is a well-established phenomenon rooted in its preferential interaction with ergosterol over cholesterol. This high-affinity binding initiates a cascade of events, culminating in the formation of transmembrane pores, uncontrolled ion leakage, and ultimately, fungal cell death. While the qualitative aspects of this mechanism are well-understood, further research to precisely quantify the binding affinities and the kinetics of pore formation will provide a more complete picture. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced molecular basis of this compound's action and to explore the development of new and improved antifungal agents.

References

- 1. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic this compound. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive binding of cholesterol and ergosterol to the polyene antibiotic this compound. A fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol and ergosterol influence this compound surface aggregation: relation to pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Induced Changes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passage of the Channel-Forming Agent this compound Through Ergosterol-Containing Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-induced potassium efflux from Saccharomyces cerevisiae measured by flame photometry: a potential bioassay approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Induced Potassium Efflux from Saccharomyces cerevisiae Measured by Flame Photometry: a Potential Bioassay Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced changes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel this compound A₁ derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound effects on cellular calcium in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Analysis of Nystatin and Its Derivatives

This compound, a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei, stands as a cornerstone in the treatment of fungal infections, particularly those caused by Candida species.[1][2] Discovered in 1950, it was the first effective antifungal agent for treating systemic mycoses.[1] Despite its long history of clinical use, its poor water solubility and systemic toxicity have limited its application primarily to topical and oral treatments.[2][3] This has spurred extensive research into its structural features and the development of derivatives with improved pharmacological profiles. This guide provides a comprehensive overview of the structural analysis of this compound, its mechanism of action, the landscape of its derivatives, and the critical structure-activity relationships that govern its antifungal efficacy.

The Core Structure of this compound A1

This compound is a complex mixture of related compounds, with this compound A1 being the major and most biologically active component. Its structure is characterized by a large 38-membered macrolide ring, making it a macrolide antibiotic.[4]

Key structural features include:

-

A Polyene Macrolide Core: A 38-atom macrocyclic lactone ring (37 carbons and one oxygen).[4]

-

A Conjugated Polyene System: The macrolide ring contains a rigid, lipophilic section with conjugated double bonds (specifically, a hexaene system). This region is crucial for its interaction with sterols in fungal membranes.[1] The conjugated bonds are also responsible for this compound's characteristic UV absorption spectrum.

-

A Hydrophilic Polyol Region: The opposite side of the ring is flexible and hydrophilic, decorated with numerous hydroxyl groups.[5][6] This region contributes to the molecule's amphipathic nature.

-

A Mycosamine Moiety: An amino sugar, D-mycosamine, is attached to the macrolide ring via a glycosidic bond. The primary amino group on this sugar is a key site for chemical modification to create derivatives.[5][6]

-

A Carboxyl Group: A pendant carboxyl group at the C-16 position is another site for derivatization.[5][6]

Table 1: Physicochemical Properties of this compound A1

| Property | Value | Reference |

| CAS Registry Number | 34786-70-4 | |

| Molecular Formula | C47H75NO17 | [7] |

| Molecular Weight | 926.09 g/mol | [7] |

| Appearance | Light yellow powder | |

| Solubility | Poor in water (4 mg/ml). Soluble in DMF, DMSO, and alkaline media. | [4] |

| UV Absorption Maxima (in Ethanol) | 290 nm, 307 nm, 322 nm |

Structural Basis of Antifungal Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[2][8] Its mechanism is highly dependent on its molecular structure, which allows for selective interaction with ergosterol, the primary sterol in fungal membranes, over cholesterol in mammalian cells.[1][2][8]

The process involves several steps:

-

Binding to Ergosterol: The rigid polyene portion of this compound binds preferentially to ergosterol within the fungal membrane.[1][8] This interaction is the basis of its selective toxicity.

-

Pore Formation: Upon binding, multiple this compound molecules self-assemble to form pores or channels through the membrane.[1][8][9] It is estimated that 4-12 this compound molecules are required to form a single pore.[1]

-

Ion Leakage: These aqueous pores disrupt the membrane's permeability barrier, leading to the leakage of essential intracellular ions, particularly potassium (K+), and small molecules.[1][8]

-

Cell Death: The resulting loss of ionic gradients and acidification ultimately leads to fungal cell death.[1]

Recent studies suggest the mechanism is more complex than simple sterol binding. The biophysical properties of the membrane, such as the presence of highly ordered gel-phase domains, can also drive the formation and stabilization of this compound oligomers and pores, even in the absence of sterols.[9][10][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Water-Soluble this compound and Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-antifungal activity relationships of polyene antibiotics of the amphotericin B group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. The molecular mechanism of this compound action is dependent on the membrane biophysical properties and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The molecular mechanism of this compound action is dependent on the membrane biophysical properties and lipid composition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Nystatin's Role as an Inhibitor of Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, is widely utilized in cell biology research as a chemical inhibitor of endocytosis. Its primary mechanism of action involves the sequestration of cholesterol, a critical component of the plasma membrane. This disruption of membrane cholesterol homeostasis leads to the disassembly of specialized membrane microdomains known as lipid rafts and caveolae, thereby inhibiting caveolae-dependent endocytosis. While its effect is most pronounced on this pathway, this compound's influence on other endocytic routes, such as clathrin-mediated endocytosis and macropinocytosis, is context-dependent and can lead to complex cellular responses. This technical guide provides an in-depth overview of this compound's mechanism, its application in studying endocytic pathways, detailed experimental protocols, and a summary of quantitative data from key studies.

Mechanism of Action: Cholesterol Sequestration and Disruption of Lipid Rafts

This compound's inhibitory effect on endocytosis stems from its high affinity for sterols, particularly ergosterol in fungal membranes and cholesterol in mammalian cell membranes.[1][2][3] By binding to cholesterol, this compound forms aggregates and pores in the plasma membrane, leading to the sequestration of cholesterol and the disruption of cholesterol-rich microdomains.[4][5][6] These microdomains, which include lipid rafts and caveolae, are essential for various cellular processes, including signal transduction and the internalization of specific cargo through endocytosis.

Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being a key structural protein. The integrity of caveolae is highly dependent on the availability of membrane cholesterol. By sequestering cholesterol, this compound effectively disassembles caveolae, thereby inhibiting the uptake of molecules that utilize this pathway.[7][8]

Interestingly, the disruption of caveolae-mediated endocytosis by this compound can sometimes lead to a compensatory increase in other endocytic pathways. For instance, some studies have shown that this compound treatment can enhance uptake via clathrin-mediated endocytosis or macropinocytosis for certain cargo.[9][10][11][12] This highlights the intricate interplay between different endocytic routes and the importance of using appropriate controls when interpreting data from experiments using this compound.

Quantitative Data on this compound's Efficacy as an Endocytosis Inhibitor

The following tables summarize quantitative data from various studies that have utilized this compound to investigate endocytic pathways. These tables provide a comparative overview of the concentrations used, the cell types studied, and the observed inhibitory effects.

Table 1: this compound Concentration and its Effect on Endocytosis

| Cell Type | Cargo/Process Studied | This compound Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Endostatin internalization | 25 µg/mL | Significantly increased endostatin uptake by switching internalization to the clathrin-mediated pathway. | [10] |

| SK-Hep1 (Liver Sinusoidal Endothelial Cells) | Cationic liposome-mediated gene delivery | 20 µg/mL | ~3-4 fold enhancement in transfection efficiencies. | [11] |

| RAW264.7 Macrophages | Fucoidan-activated phosphorylation of p38 kinase and JNK | 25 µg/mL | Inhibited phosphorylation. | [7] |

| Human Fibroblasts | Zinc uptake | 50 µg/mL | Reduced Vmax of zinc uptake by 69% in normal fibroblasts and 59% in AE fibroblasts. | [13] |

| Huh7 Cells | SARS-CoV-2 pseudovirus entry | 10-20 µM | Increased entry by 215% and 482% at 10 µM and 20 µM, respectively. | [14] |

| N27 (Neuronal) Cells | Testosterone-BSA internalization | 75 µM | Blocked internalization. | [4] |

| A549 Cells | Magnetic silica mesoporous nanoparticle uptake | Not specified | No significant decrease in uptake. | [15] |

| Rat Kupffer Cells | Folate-conjugated nanoparticle uptake | 50 µg/mL | Obvious inhibitory effect. | [16][17] |

| HIV-1-infected H9 cells | HIV-1 replication | 10 µg/mL | Inhibited reverse transcriptase activity by 85% and p24 production by 90%. | [18] |

Experimental Protocols

This section provides detailed methodologies for utilizing this compound as an inhibitor of caveolae-mediated endocytosis in cell culture experiments.

General Protocol for this compound Treatment

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound (powder, light-sensitive)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell line of interest

Procedure:

-

Stock Solution Preparation:

-

Protecting from light, weigh out this compound powder and dissolve it in 100% DMSO to prepare a stock solution (e.g., 25 mg/mL).[19]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or on coverslips for microscopy) at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

This compound Treatment:

-

On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25-50 µg/mL).

-

Aspirate the old medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for the desired period (typically 30-60 minutes) at 37°C.[7]

-

-

Uptake Experiment:

-

Following the pre-incubation with this compound, add the cargo of interest (e.g., a fluorescently labeled ligand, virus, or nanoparticle) to the cells in the continued presence of this compound.

-

Incubate for the appropriate time to allow for internalization.

-

-

Analysis:

-

After the incubation period, wash the cells thoroughly with cold PBS to remove any unbound cargo.

-

Proceed with the desired analysis method, such as:

-

Fluorescence microscopy: To visualize the subcellular localization of the cargo.

-

Flow cytometry: To quantify the cellular uptake of the cargo.

-

Western blotting: To analyze the levels of internalized proteins or downstream signaling events.[7]

-

-

Controls:

-

Untreated control: Cells not treated with this compound to determine the baseline level of uptake.

-

Vehicle control: Cells treated with the same concentration of DMSO used to dissolve this compound to control for any effects of the solvent.

-

Positive control for other pathways: Use of a known cargo for a different endocytic pathway (e.g., transferrin for clathrin-mediated endocytosis) to assess the specificity of this compound's effect.

-

Inhibitor for other pathways: Use of other endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis) for comparison.[15]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's role as an endocytosis inhibitor.

This compound's Mechanism of Action

Caption: this compound sequesters cholesterol, disrupting lipid rafts and inhibiting caveolae-mediated endocytosis.

Experimental Workflow for Studying Endocytosis Inhibition by this compound

Caption: A typical experimental workflow for investigating the effect of this compound on endocytosis.

Potential Impact of this compound on Cellular Signaling

Caption: this compound can inhibit signaling cascades initiated by receptors localized in caveolae.

Conclusion

This compound is a valuable tool for studying caveolae-mediated endocytosis due to its well-characterized mechanism of cholesterol sequestration. However, researchers must be mindful of its potential off-target effects and the complex interplay between different endocytic pathways. The quantitative data and experimental protocols provided in this guide serve as a resource for designing and interpreting experiments aimed at elucidating the intricate processes of cellular uptake. Careful experimental design, including the use of appropriate controls, is paramount for obtaining reliable and meaningful results when using this compound as an endocytosis inhibitor.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The molecular mechanism of this compound action is dependent on the membrane biophysical properties and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Lipid Rafts and Membrane Androgen Receptors in Androgen’s Neurotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct observation of this compound binding to the plasma membrane of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caveolae-dependent Endocytosis Is Required for Class A Macrophage Scavenger Receptor-mediated Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol sequestration by this compound enhances the uptake and activity of endostatin in endothelium via regulating distinct endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. mdpi.com [mdpi.com]

- 12. Cholesterol Sequestration from Caveolae/Lipid Rafts Enhances Cationic Liposome-Mediated Nucleic Acid Delivery into Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound affects zinc uptake in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of HIV-1 replication in H9 cells by this compound-A compared with other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Slow-Whole-Cell [labs.biology.ucsd.edu]

Methodological & Application

Nystatin Perforated Patch Clamp: A Detailed Protocol for Primary Neurons

Application Notes for Researchers, Scientists, and Drug Development Professionals

The nystatin perforated patch clamp technique is a powerful electrophysiological method for studying ion channels and electrical signaling in primary neurons while preserving the integrity of the intracellular environment. Unlike conventional whole-cell patch clamp, which often leads to the dialysis of essential cytoplasmic components, the perforated patch configuration maintains endogenous signaling molecules, such as cAMP and Ca2+, ensuring more physiologically relevant recordings.[1][2] This makes it an ideal technique for investigating the modulation of ion channels by second messenger cascades, studying synaptic plasticity, and obtaining stable, long-duration recordings with reduced current rundown.[1]

The principle of the technique involves the inclusion of the pore-forming antibiotic this compound in the patch pipette solution.[2][3] After forming a high-resistance (gigaohm) seal with the neuronal membrane, this compound molecules diffuse into the membrane patch and form small pores that are permeable to monovalent ions like Na+, K+, and Cl-, but impermeable to larger molecules.[1][2][4] This allows for electrical access to the cell's interior without disrupting its natural intracellular milieu.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Preserves intracellular signaling molecules (e.g., cAMP, Ca2+).[1][2] | Higher series resistance (Ra) compared to conventional whole-cell, potentially affecting voltage-clamp accuracy and signal-to-noise ratio.[5] |

| Reduces ion channel current rundown for more stable recordings.[1] | Risk of spontaneous rupture of the membrane patch, converting to a conventional whole-cell configuration.[6] |

| Allows for long-duration recordings (often >1 hour).[1] | Perforation time can be slow and variable (typically 10-30 minutes).[7] |

| Minimizes disruption to the cell, leading to more physiological data.[5] | Efficacy of this compound can be cell-type dependent.[7] |

Experimental Protocols

Solutions and Reagents

This compound Stock Solution (25 mg/mL in DMSO):

-

Preparation:

-

Weigh out approximately 2.5 mg of this compound powder (protect from light).

-

Dissolve in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex for at least 30 seconds to ensure complete dissolution.[7]

-

Wrap the stock solution vial in aluminum foil to protect it from light.

-

-

Storage and Stability:

-

The this compound stock solution should be prepared fresh on the day of the experiment.[7]

-

Aqueous suspensions of this compound lose activity quickly.

-

Internal Pipette Solution with this compound (Final Concentration: 100-200 µg/mL):

-

Preparation:

-

Prepare the desired internal pipette solution (e.g., K-gluconate based).

-

Just before use, add the this compound stock solution to the internal solution to achieve the final desired concentration. For a 200 µg/mL final concentration, add 8 µL of the 25 mg/mL stock solution to 1 mL of internal solution.[7]

-

Mix thoroughly by vortexing or sonicating.

-

Wrap the final solution in aluminum foil to protect it from light.

-

-

Stability:

-

The this compound-containing pipette solution should be used within 2-4 hours of preparation.[7]

-

Perforated Patch Clamp Procedure

The following protocol outlines the key steps for obtaining successful this compound perforated patch clamp recordings from primary neurons.

-

Pipette Preparation:

-

Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Fire-polish the pipette tips to ensure a smooth surface for sealing.

-

-

Pipette Filling:

-

To prevent this compound from interfering with seal formation, it is crucial to have a this compound-free solution at the very tip of the pipette.[4][7]

-

Front-fill: Dip the tip of the pipette into this compound-free internal solution for a few seconds (e.g., ~1.5 seconds to fill ~400 µm).[7]

-

Back-fill: Carefully back-fill the rest of the pipette with the this compound-containing internal solution.

-

-

Approaching the Neuron and Seal Formation:

-

Apply gentle positive pressure to the pipette as you approach the target neuron in the recording chamber.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Aim to achieve the gigaohm seal as quickly as possible (ideally within 10 minutes of back-filling) to minimize the diffusion of this compound to the tip.[7]

-

-

Monitoring Perforation:

-

After establishing a stable gigaohm seal, monitor the electrical access to the cell.

-

You should observe a gradual increase in the cell capacitance (Cm) and a slow decrease in the access resistance (Ra) over time.[7] This process typically takes 10-30 minutes and indicates the successful formation of this compound pores in the membrane patch.[7]

-

-

Recording:

-

Once the access resistance has stabilized at a reasonably low level (typically 20-40 MΩ), you can begin your experimental recordings.[3]

-

Continuously monitor Ra throughout the experiment to ensure the stability of the perforated patch.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |